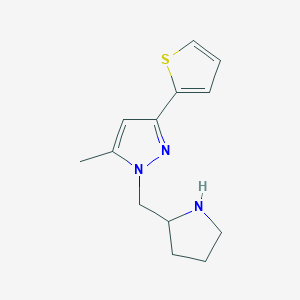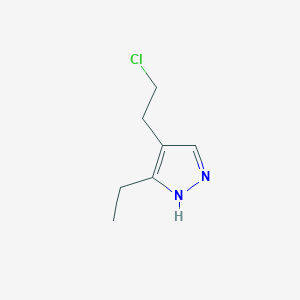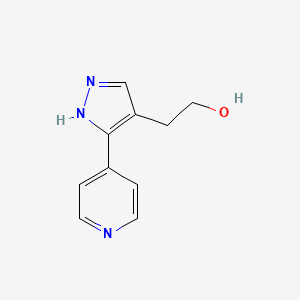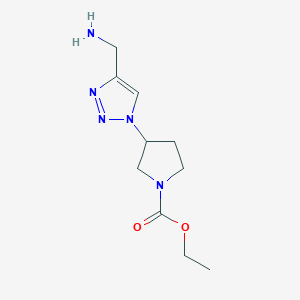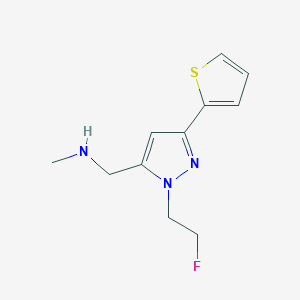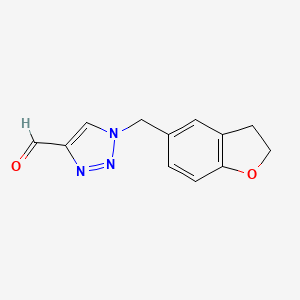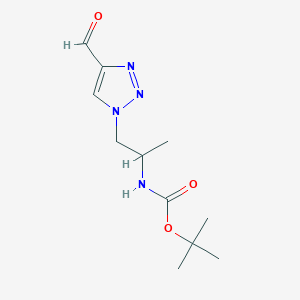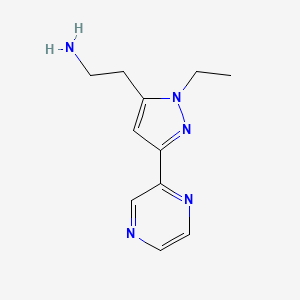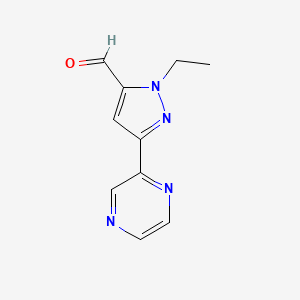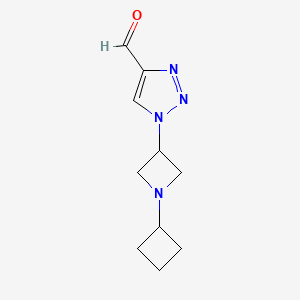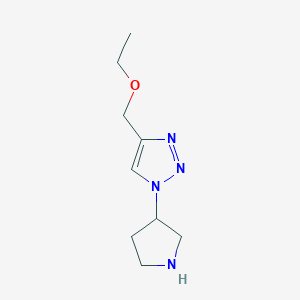
4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (EMPT) is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a derivative of pyrrole. It has been used in various studies to investigate the mechanism of action of certain drugs, as well as to identify and characterize new compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
The core structure of 1,2,4-triazoles is crucial in the synthesis of various clinical drugs due to its significant biological activities, stemming from hydrogen bonding, solubility, and rigidity characteristics. Research demonstrates the synthesis of N-substituted pyrrolidine derivatives that incorporate the 1,2,4-triazole ring, leading to compounds with potential as clinical drugs (Prasad et al., 2021). Another study highlights the synthesis of 3-alkoxy-4-pyrrolin-2-ones via Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles, showcasing the versatility of triazole derivatives in creating densely substituted compounds (Koronatov et al., 2020).
Physiological and Biological Research
Triazole derivatives are increasingly used in physiological research, especially as plant growth retardants. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism, which is crucial for understanding phytohormones and sterols' roles in cell division, elongation, and senescence (Grossmann, 1990).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives are noteworthy. A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, novel 1,2,4-triazole derivatives containing the pyridine moiety synthesized under microwave-assisted conditions displayed excellent fungicidal activities against various pathogens, emphasizing their potential in developing new fungicides (Sun et al., 2014).
Eigenschaften
IUPAC Name |
4-(ethoxymethyl)-1-pyrrolidin-3-yltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-14-7-8-6-13(12-11-8)9-3-4-10-5-9/h6,9-10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHITZKTCBYXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






